![molecular formula ¹³CC₅H₁₂O₆ B1146200 D-[1-2H]Mannose CAS No. 115973-81-4](/img/structure/B1146200.png)
D-[1-2H]Mannose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
D-Mannose can be synthesized chemically or biologically from D-fructose or D-glucose using enzymes such as D-mannose isomerases, D-lyxose isomerases, and cellobiose 2-epimerase. These methods highlight the biotechnological advances in D-mannose production, emphasizing the efficiency and sustainability of enzymatic conversion processes over traditional chemical synthesis methods (Hu et al., 2016); (Wu, Zhang, & Mu, 2019).
Molecular Structure Analysis
The molecular structure of D-mannose has been studied through various analytical techniques, revealing its configuration as an epimer of glucose at the C-2 position. Advanced structural characterization methods, including NMR spectroscopy, have elucidated the interactions and transformations D-mannose undergoes, such as isomerization under specific conditions, further understanding its chemical behavior and reactivity (King-Morris & Serianni, 1986).
Chemical Reactions and Properties
Chemical reactions involving D-mannose include isomerization, where D-mannose can be converted into D-glucose and D-fructose under catalytic conditions. This process is significant for understanding the metabolic pathways and industrial applications of D-mannose. The synthesis of complex molecules from D-mannose, illustrating its versatility as a building block in organic synthesis, further highlights its chemical properties (Takahashi et al., 2002).
Physical Properties Analysis
The physical properties of D-mannose, such as solubility, melting point, and crystalline structure, are crucial for its application in various formulations. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to analyze and quantify D-mannose in different matrices, establishing a foundation for its qualitative and quantitative assessment in research and industry applications (Taguchi et al., 2003).
Chemical Properties Analysis
D-Mannose's reactivity, particularly in forming glycosidic bonds and its role in glycosylation reactions, is of significant interest. Studies focusing on its conversion into various derivatives and polymers underscore its functionality and versatility in chemical synthesis and materials science. These properties are pivotal for exploiting D-mannose in the design and development of new materials and biologically active compounds (Wang et al., 2015).
科学的研究の応用
Food, Pharmaceutical, and Poultry Industries : D-Mannose is used as a dietary supplement, in drug synthesis, and to block colonization in animal feeds due to its role in polysaccharides and glycoproteins (Hu et al., 2016).
Health Benefits : It offers physiological benefits for the immune system, diabetes, intestinal diseases, and urinary tract infections. It's also a starting material for producing immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol (Wu, Zhang, & Mu, 2019).
Immunoregulatory Function : D-Mannose stimulates Treg cell differentiation, impacting autoimmune diseases and airway inflammation. This function is mediated by TGF-β activation and ROS generation due to increased fatty acid oxidation (Zhang et al., 2017).
Bioproduction and Characterization : Studies focus on the bioproduction of D-mannose using enzymes like D-lyxose isomerase for direct production from D-fructose, highlighting its potential in various industries (Wu et al., 2020).
Apoptosis in Plant Cells : D-Mannose induces features of apoptosis in plant cells, like DNA laddering and cytochrome c release, presenting interesting applications in plant biology research (Stein & Hansen, 1999).
Macrophage Function Modulation : D-mannose suppresses macrophage activation and IL-1β production, showing potential in treating inflammatory conditions like endotoxemia and colitis (Torretta et al., 2020).
Plasma Concentration Analysis : Determination of D-mannose in plasma is important for diagnosing conditions like diabetes mellitus and congenital disorders of glycosylation (Taguchi et al., 2003).
Urinary Tract Infections : D-Mannose helps in treating acute urinary tract infections in women and serves as a prophylactic agent, reducing recurrences (Domenici et al., 2016).
Safety And Hazards
将来の方向性
There is currently little to no evidence to support or refute the use of D-mannose to prevent or treat UTIs in all populations . Despite UTIs being one of the most common adult infections and the growing global antimicrobial resistance, very few studies adequately test this alternative treatment . Future research in this field requires, in the first instance, a single adequately powered RCT comparing D-mannose with placebo .
特性
IUPAC Name |
(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QBVPYQBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-[1-2H]Mannose | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)

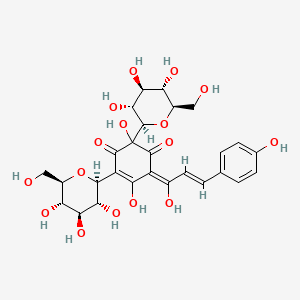
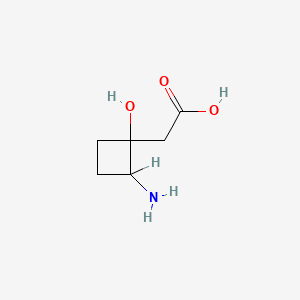
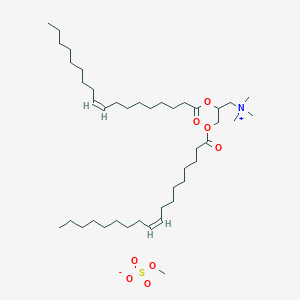


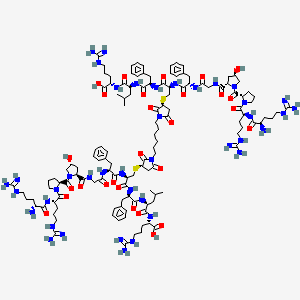
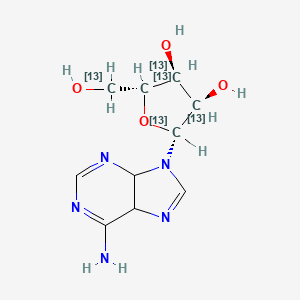
![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)
![2-[(2E)-2-Penten-3-yl]pyridine](/img/structure/B1146140.png)